molecular formula C8H12N2O2 B13651246 2-Amino-1-(pyridin-4-yl)propane-1,3-diol

2-Amino-1-(pyridin-4-yl)propane-1,3-diol

Cat. No.: B13651246
M. Wt: 168.19 g/mol
InChI Key: DHSFKBJUZBNXQY-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-4-yl)propane-1,3-diol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of propane-1,3-diol, featuring an amino group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol typically involves the reaction of pyridine derivatives with appropriate diol intermediates. One common method includes the chemo-selective reaction of the amino group with electrophiles to form functional diol intermediates, which are then cyclized to generate the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve catalytic hydrogenation and reduction processes. For example, the reduction of 5-oxime-1,3-dioxane to 5-amino-1,3-dioxane, followed by hydrolysis, can yield this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include electrophiles for substitution reactions and reducing agents for reduction reactions. Conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include functionalized diol intermediates and cyclic carbonate monomers, which can be further polymerized to produce well-defined homopolymers and copolymers .

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol involves its interaction with molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, which can influence its reactivity and functionality in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(pyridin-4-yl)propane-1,3-diol is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized polymers and pharmaceutical intermediates .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-amino-1-pyridin-4-ylpropane-1,3-diol

InChI

InChI=1S/C8H12N2O2/c9-7(5-11)8(12)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5,9H2

InChI Key

DHSFKBJUZBNXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(C(CO)N)O

Origin of Product

United States

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